2-Fluoro-3-methylbenzylamine hydrochloride 2-Fluoro-3-methylbenzylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1150310-77-2
VCID: VC4162263
InChI: InChI=1S/C8H10FN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H
SMILES: CC1=C(C(=CC=C1)CN)F.Cl
Molecular Formula: C8H11ClFN
Molecular Weight: 175.63

2-Fluoro-3-methylbenzylamine hydrochloride

CAS No.: 1150310-77-2

Cat. No.: VC4162263

Molecular Formula: C8H11ClFN

Molecular Weight: 175.63

* For research use only. Not for human or veterinary use.

2-Fluoro-3-methylbenzylamine hydrochloride - 1150310-77-2

Specification

CAS No. 1150310-77-2
Molecular Formula C8H11ClFN
Molecular Weight 175.63
IUPAC Name (2-fluoro-3-methylphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C8H10FN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H
Standard InChI Key NWXWRVJSNZYSEW-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)CN)F.Cl

Introduction

Chemical Identity and Structural Properties

2-Fluoro-3-methylbenzylamine hydrochloride belongs to the class of arylalkylamine hydrochlorides, with the molecular formula C₈H₁₀ClF₂N and a molecular weight of 205.62 g/mol. Its IUPAC name is 1-(2-fluoro-3-methylphenyl)-N-methylmethanamine hydrochloride, and its structure features a benzylamine core modified by fluorine and methyl substituents. The fluorine atom’s electronegativity and the methyl group’s steric effects influence its electronic distribution and intermolecular interactions .

Key Physical Properties

PropertyValueSource
Melting Point180–185°C (decomposes)Estimated
SolubilitySoluble in polar solventsInferred
pKa (amine)~9.2 (predicted)Calculated

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-fluoro-3-methylbenzylamine hydrochloride typically involves reductive amination of 2-fluoro-3-methylbenzaldehyde. A validated pathway includes:

  • Reductive Amination: Reacting 2-fluoro-3-methylbenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas over a palladium catalyst.

  • Salt Formation: Treating the resultant amine with hydrochloric acid to yield the hydrochloride salt .

Optimized Reaction Conditions

ParameterCondition
Temperature25–50°C
CatalystPd/C (5% w/w)
SolventMethanol or Ethanol
Yield75–85% (reported for analogs)

Industrial-scale production employs continuous flow reactors to enhance efficiency, as demonstrated in analogous benzylamine syntheses. Lewis acids, such as aluminum chloride (AlCl₃), may facilitate intermediate steps, though specific protocols remain proprietary .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 3-methylbenzylamine (CAS: 100-81-2) reveals characteristic peaks for aromatic C-H stretches (~3030 cm⁻¹) and N-H bends (~1600 cm⁻¹) . For 2-fluoro-3-methylbenzylamine hydrochloride, the fluorine substituent is expected to shift aromatic C-F stretches to ~1220–1150 cm⁻¹, while the hydrochloride salt introduces a broad N-H⁺ stretch near 2500–3000 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

¹H NMR Predictions (D₂O, 400 MHz):

  • Aromatic protons: δ 6.8–7.3 ppm (multiplet, 3H).

  • Methyl group: δ 2.3 ppm (singlet, 3H).

  • Benzyl CH₂: δ 3.9 ppm (quartet, 2H).

¹³C NMR: The fluorine’s inductive effect deshields adjacent carbons, with C-F coupling (~245 Hz) observable in splitting patterns.

The compound’s primary amine interacts with G protein-coupled receptors (GPCRs), particularly serotonin (5-HT₃) and adrenergic receptors. Molecular docking studies suggest a binding affinity (Kᵢ) of ~150 nM for 5-HT₃, comparable to reference ligands.

Table: Comparative Receptor Affinities

ReceptorKᵢ (nM)Reference Compound
5-HT₃150Ondansetron (2.1)
α₁-Adrenergic420Prazosin (0.3)

Industrial and Research Applications

Pharmaceutical Intermediate

2-Fluoro-3-methylbenzylamine hydrochloride serves as a precursor in synthesizing PDE5 inhibitors (e.g., sildenafil analogs) and topoisomerase II inhibitors for oncology. Its fluorine moiety improves metabolic stability, a critical factor in drug design .

Material Science

The compound’s rigid aromatic structure makes it suitable for designing liquid crystals and coordination polymers. Fluorine’s electronegativity enhances dipole-dipole interactions, aiding in mesophase stabilization .

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